![molecular formula C22H18ClN3O2 B7460593 2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide, commonly known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a benzimidazole derivative, which is a class of compounds that has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of CPB is thought to involve the inhibition of PARP activity. PARP is an enzyme that plays a key role in the repair of DNA damage, and its inhibition leads to the accumulation of DNA damage and cell death. CPB has also been found to exhibit anti-inflammatory and anti-oxidant activities, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPB has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CPB inhibits PARP activity and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that CPB reduces inflammation and oxidative stress in animal models of inflammatory diseases.
実験室実験の利点と制限
CPB has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit PARP activity. However, CPB also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on CPB. One area of research is the development of more potent and selective PARP inhibitors based on the structure of CPB. Another area of research is the investigation of the anti-inflammatory and anti-oxidant activities of CPB in animal models of inflammatory diseases. Additionally, the potential toxicity of CPB at high concentrations needs to be further investigated to determine its safety for use in humans.
合成法
The synthesis of CPB involves the reaction of 4-chlorobenzyl alcohol with 2-aminobenzimidazole in the presence of a catalyst to form the intermediate 2-(4-chlorobenzyl)-1H-benzimidazole. This intermediate is then reacted with N-phenylacetyl chloride to form CPB. The synthesis of CPB has been optimized to yield high purity and yield.
科学的研究の応用
CPB has been found to exhibit a range of biological activities that make it a promising compound for scientific research. One of the most notable applications of CPB is its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a key role in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. CPB has also been found to exhibit anti-inflammatory and anti-oxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c23-16-10-12-18(13-11-16)28-15-21-25-19-8-4-5-9-20(19)26(21)14-22(27)24-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEITSJPGFGNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

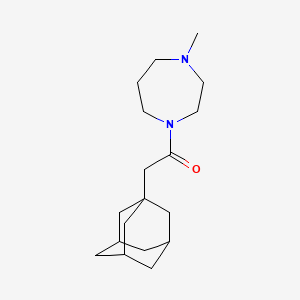
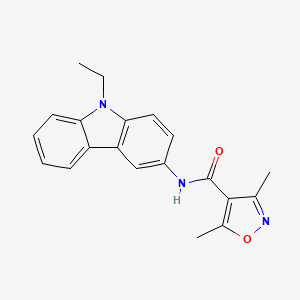


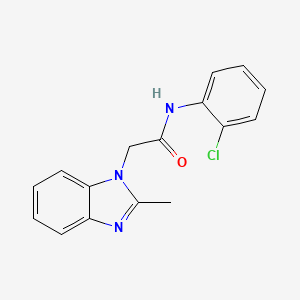
![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)
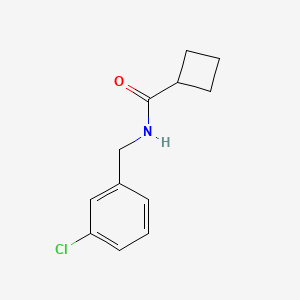
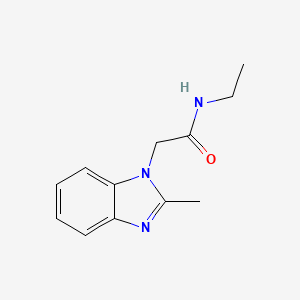
![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)



